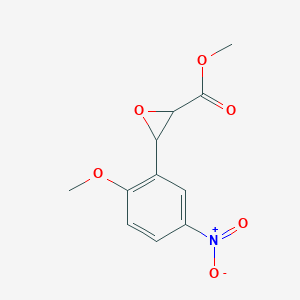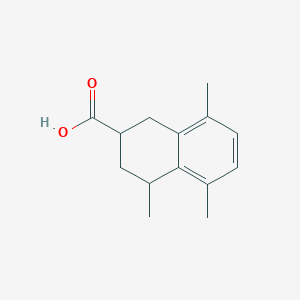
4,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a derivative of naphthalene, a bicyclic aromatic hydrocarbon This compound is characterized by the presence of three methyl groups and a carboxylic acid group attached to a tetrahydronaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of naphthalene in the presence of a nickel catalyst. This process results in the formation of tetrahydronaphthalene, which can then be further functionalized to introduce the methyl and carboxylic acid groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. The use of activated carbon-supported molybdenum carbides has been reported to enhance the efficiency of the hydrogenation process . Additionally, the Darzens synthesis, an intramolecular electrophilic aromatic substitution reaction, can be employed to prepare derivatives of tetrahydronaphthalene .
Chemical Reactions Analysis
Types of Reactions
4,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the aromatic ring can engage in π-π stacking interactions. These interactions influence the compound’s reactivity and its ability to bind to specific targets.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A simpler derivative without the methyl and carboxylic acid groups.
2,5,8-Trimethyltetralin: A similar compound with three methyl groups but lacking the carboxylic acid group.
1,2,3,4-Tetrahydro-1,1,6-trimethylnaphthalene: Another derivative with different methyl group positions.
Uniqueness
4,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to the presence of both methyl and carboxylic acid groups, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
14557-88-1 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
4,5,8-trimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H18O2/c1-8-4-5-9(2)13-10(3)6-11(14(15)16)7-12(8)13/h4-5,10-11H,6-7H2,1-3H3,(H,15,16) |
InChI Key |
BXLWMFTXONCQMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC2=C(C=CC(=C12)C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


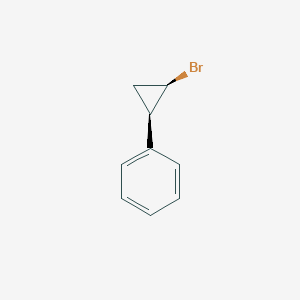
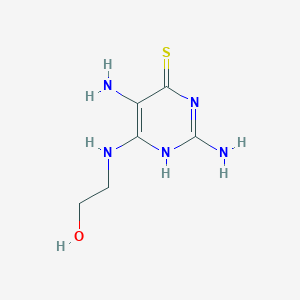


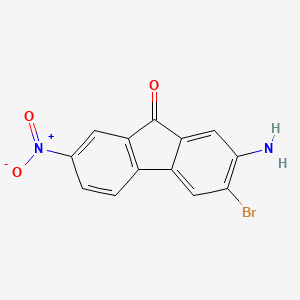
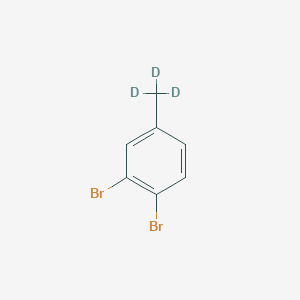
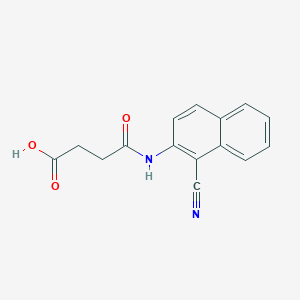

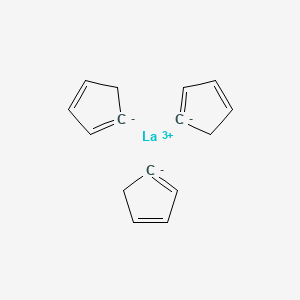
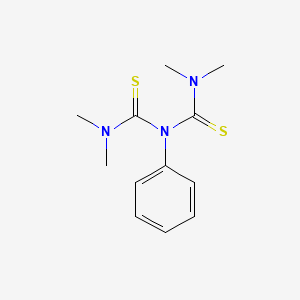
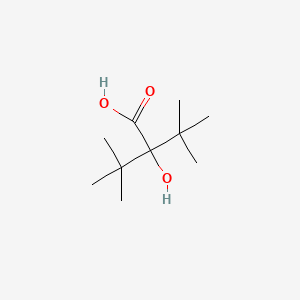
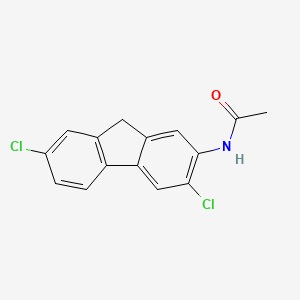
![4-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14013149.png)
